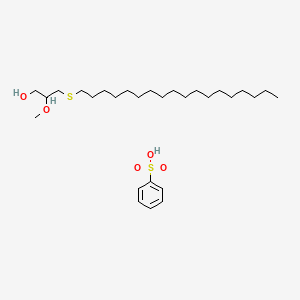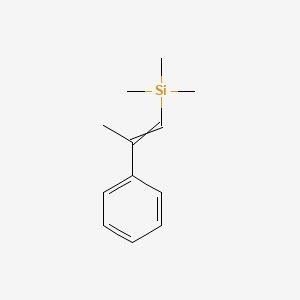
Trimethyl(2-phenylprop-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-phenylprop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C12H18Si. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenylprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenylprop-1-en-1-yl)silane typically involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate silyl anion, which then reacts with phenylacetylene to form the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organosilicon chemistry suggest that similar synthetic routes could be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-phenylprop-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(2-phenylprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which Trimethyl(2-phenylprop-1-en-1-yl)silane exerts its effects is largely dependent on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various functional groups allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary widely and are often specific to the particular chemical transformation or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
Uniqueness
Trimethyl(2-phenylprop-1-en-1-yl)silane is unique due to the presence of the 2-phenylprop-1-en-1-yl group, which imparts distinct reactivity and steric properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
85299-08-7 |
|---|---|
Formule moléculaire |
C12H18Si |
Poids moléculaire |
190.36 g/mol |
Nom IUPAC |
trimethyl(2-phenylprop-1-enyl)silane |
InChI |
InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clé InChI |
CUDBXZXGMXPVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C[Si](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



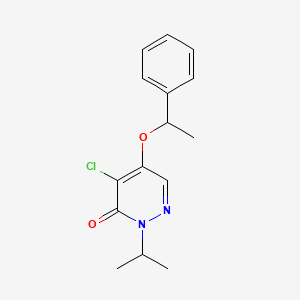
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
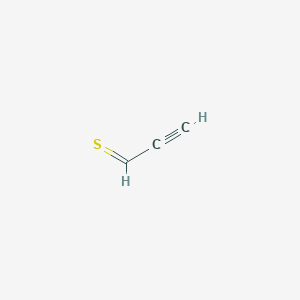
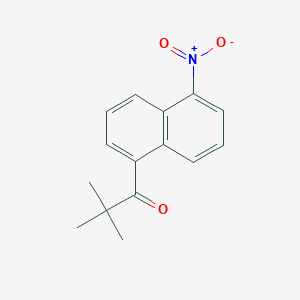


![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
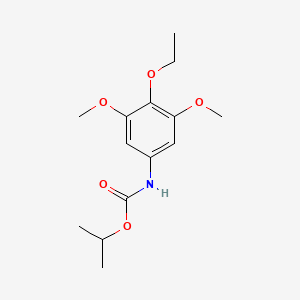
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
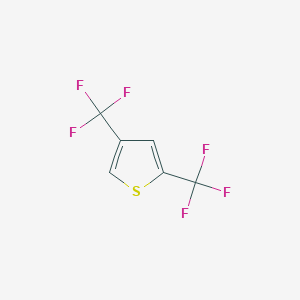
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
